Home > Products > Building Blocks P1167 > 3-Bromo-4-methoxyphenylacetonitrile
3-Bromo-4-methoxyphenylacetonitrile - 772-59-8

3-Bromo-4-methoxyphenylacetonitrile

Catalog Number: EVT-309481
CAS Number: 772-59-8
Molecular Formula: C9H8BrNO
Molecular Weight: 226.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-Bromo-4-methoxyphenylacetonitrile is an organic compound with the molecular formula C9H8BrNO . It has a molecular weight of 226.070 .

Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C9H8BrNO/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6H,4H2,1H3 .

Physical And Chemical Properties Analysis

The compound is predicted to have a density of 1.450±0.06 g/cm3 . It has a melting point of 50-53°C and a boiling point of 175-178°C . It is soluble in methanol .

3,5-Dibromo-4-methoxyphenylacetonitrile

  • Compound Description: 3,5-Dibromo-4-methoxyphenylacetonitrile is a bromotyrosine-derived metabolite. It was identified alongside 3-bromo-4-methoxyphenylacetonitrile in the sponge Psammaplysilla purpurea. []

3-Bromo-4-hydroxyphenylacetonitrile

  • Compound Description: 3-Bromo-4-hydroxyphenylacetonitrile is another bromotyrosine-derived metabolite found in the sponge Psammaplysilla purpurea. []

4-Hydroxybenzoate (4-HB)

  • Compound Description: 4-Hydroxybenzoate (4-HB) is a natural intermediate in lignin degradation. It is a substrate for the enzyme 4-hydroxybenzoate 3-hydroxylase (PHBH), which is involved in its catabolism. []
  • Relevance: While not structurally identical, 4-HB is relevant to 3-bromo-4-methoxyphenylacetonitrile due to its structural similarity to 3-bromo-4-hydroxybenzoate (3-Br-4-HB). This similarity leads to competitive inhibition of PHBH by 3-Br-4-HB, impacting 4-HB catabolism. []

3-Bromo-4-hydroxybenzoate (3-Br-4-HB)

  • Compound Description: 3-Bromo-4-hydroxybenzoate (3-Br-4-HB) is an anthropogenic pollutant that structurally resembles 4-hydroxybenzoate (4-HB). It acts as a competitive inhibitor of the enzyme PHBH, disrupting 4-HB catabolism. []
Overview

3-Bromo-4-methoxyphenylacetonitrile is an organic compound with the molecular formula C₉H₈BrNO and a molecular weight of approximately 226.08 g/mol. It is characterized by the presence of a bromine atom at the third position and a methoxy group at the fourth position on the phenyl ring, along with an acetonitrile group. This compound is utilized in various chemical syntheses and has applications in scientific research, particularly in organic chemistry and pharmaceuticals .

Source and Classification

3-Bromo-4-methoxyphenylacetonitrile is classified as a nitrile due to the presence of the cyano group (-C≡N). Its CAS number is 772-59-8, and it is also known by several synonyms, including 2-(3-bromo-4-methoxyphenyl)acetonitrile. The compound can be sourced from chemical suppliers and is often used in laboratory settings for synthetic purposes .

Synthesis Analysis

Methods

The synthesis of 3-Bromo-4-methoxyphenylacetonitrile can be achieved through various methods, primarily involving bromination reactions. A common synthetic route involves the bromination of 4-methoxyphenylacetonitrile using bromine or a bromine source under specific conditions to achieve the desired substitution .

Technical Details

  1. Bromination Reaction: The process typically employs a catalyst or specific reaction conditions to facilitate the substitution of a hydrogen atom with a bromine atom on the aromatic ring.
  2. Reaction Conditions: The reaction may require controlled temperatures and solvent systems to optimize yield and purity. For industrial production, large-scale bromination reactions are conducted with careful monitoring to ensure high-quality outcomes .
Molecular Structure Analysis

Structure

The molecular structure of 3-Bromo-4-methoxyphenylacetonitrile features:

  • A phenyl ring substituted with a bromine atom at position three.
  • A methoxy group (-OCH₃) at position four.
  • An acetonitrile group (-C≡N) attached to the phenyl ring.

The structural representation can be denoted as follows:
COC6H4 Br C(CN)\text{COC}_6\text{H}_4\text{ Br }\text{C}(\text{C}\equiv \text{N})

Data

  • Molecular Formula: C₉H₈BrNO
  • Molecular Weight: 226.08 g/mol
  • Boiling Point: Approximately 178 °C
  • Melting Point: Approximately 56 °C .
Chemical Reactions Analysis

Reactions

3-Bromo-4-methoxyphenylacetonitrile undergoes various chemical reactions, including:

  1. Substitution Reactions: The bromine atom can be replaced with other functional groups through nucleophilic substitution.
  2. Oxidation and Reduction: The compound can participate in oxidation or reduction processes that modify its functional groups.
  3. Coupling Reactions: It can serve as an intermediate in coupling reactions to synthesize more complex organic molecules .

Technical Details

Common reagents for these reactions include:

  • Substitution: Nucleophiles such as amines or thiols.
  • Oxidation: Agents like potassium permanganate or chromium trioxide.
  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride .
Mechanism of Action

The mechanism of action for 3-Bromo-4-methoxyphenylacetonitrile involves its reactivity due to the functional groups present:

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Approximately 56 °C.
  • Boiling Point: Approximately 178 °C.

Chemical Properties

  • The compound is classified as toxic if inhaled or ingested, necessitating careful handling in laboratory environments .
  • It exhibits stability under standard conditions but may react vigorously with reducing agents due to its nitrile functionality .
Applications

3-Bromo-4-methoxyphenylacetonitrile has several significant applications in scientific research:

  1. Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, particularly in pharmaceutical chemistry.
  2. Biochemical Studies: Employed in research related to biochemical pathways and interactions.
  3. Pharmaceutical Development: Serves as a precursor for developing pharmaceutical agents and specialty chemicals .
Synthetic Methodologies and Retrofragment-Based Optimization

Retrosynthetic Analysis of 3-Bromo-4-methoxyphenylacetonitrile in Fragment-Based Drug Design

Retrosynthetic deconstruction of 3-Bromo-4-methoxyphenylacetonitrile (C₉H₈BrNO, CAS 772-59-8) reveals three strategic bond disconnections for fragment-based drug design (FBDD):

  • Aryl-Bromine Bond: The C-Br bond at position 3 allows for cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce novel biaryl or alkynyl motifs [3] [8].
  • Methoxy Group: Demethylation of the 4-methoxy substituent enables conversion to a phenolic hydroxyl for hydrogen bonding or further derivatization [3] [5].
  • Acetonitrile Tether: The -CH₂CN group serves as a synthetic handle for reduction to primary amines, hydrolysis to carboxylic acids, or elongation via alkylation [3] [6].

This fragmentation aligns with FBDD principles by generating low-molecular-weight (<150 Da) components suitable for target screening. The bromine and nitrile functionalities enhance fragment "developability" by providing vectors for chemical elaboration [2] [9]. Computational fragmentation tools (e.g., RDKit, Open Babel) systematically dissect such compounds into rule-of-three-compliant fragments (MW ≤300, HBD/HBA ≤3, cLogP ≤3) [2] [4].

Table 1: Retrosynthetic Disconnections of 3-Bromo-4-methoxyphenylacetonitrile

Bond DisconnectionFragment GeneratedChemical HandleFBDD Utility
C₃-Br3-Bromo-4-methoxyphenylAryl halideCross-coupling reactions
O-CH₃ (demethylation)4-HydroxyphenylacetonitrilePhenolHydrogen bonding / derivatization
C-CH₂CN4-MethoxyphenylacetonitrileNitrileReduction/hydrolysis

Fragment Merging Strategies for Enhancing Binding Affinity in CYP121 Inhibitors

Fragment merging optimizes low-affinity hits by combining complementary pharmacophores. A case study demonstrates this using a triazol-1-yl phenol fragment (KD = 1.7 mM) identified against Mycobacterium tuberculosis CYP121. Structural analysis revealed two binding orientations, prompting merger with 3-Bromo-4-methoxyphenylacetonitrile-derived motifs. The resulting hybrid, a triphenol pyrazole-amine (Compound 2), exhibited 100-fold improved binding (KD = 15 μM) [5]. Key merging advantages include:

  • Enhanced Ligand Efficiency (LE): ΔLE from 0.23 to 0.31 kcal/mol per heavy atom [5].
  • Synergistic Interactions: Simultaneous engagement of hydrophobic subpockets (via bromophenyl) and polar residues (via pyrazole-amine) [5] [10].
  • Synthetic Feasibility: Merging leverages robust chemistry (e.g., nucleophilic substitution, click reactions) on the acetonitrile/bromine handles [3] [8].

X-ray crystallography confirmed conserved binding modes post-merger, validating the fragment linking hypothesis [5].

Table 2: Binding Affinity Enhancement via Fragment Merging

CompoundStructureKD (μM)Ligand Efficiency (LE)
Triazolyl phenolMonocyclic azole17000.19
Compound 2Merged triphenol pyrazole-amine150.23
Optimized leadMetal-binding derivative0.0150.38

Group Efficiency Analysis of Structural Motifs in Azole-Based Scaffolds

Retrofragmentation quantifies atom-specific binding contributions. Sequential deconstruction of Compound 2 into monophenol (4) and biphenol (6) retrofragments enabled group efficiency (GE) analysis of its aromatic rings (Ar1-Ar3) [5]:

  • GE Calculation: GE = −ΔΔG/ΔHA, where ΔHA = heavy atoms added [5].
  • Ar1 (Bromophenyl): Highest GE (0.42) due to hydrophobic contacts with Phe168/Trp182.
  • Ar2 (Methoxyphenyl): Moderate GE (0.33) via water-mediated H-bonds to Thr229.
  • Ar3 (Phenol): Negligible GE (0.05) as it occupies solvent-exposed regions [5].

This analysis justified eliminating Ar3 to simplify synthesis without sacrificing potency. Crystallography confirmed retrofragments retained binding modes, validating GE as a predictive tool [5] [9].

Metal-Binding Pharmacophore Incorporation in Lead Compound Optimization

Incorporating metal-coordinating groups into azole scaffolds dramatically enhances CYP121 inhibition. Pyrazole-amine retrofragments derived from 3-Bromo-4-methoxyphenylacetonitrile were modified with imidazoles/pyridines to target the heme iron:

  • Affinity Leap: KD improved from 15 μM to 15 nM (1000-fold) in lead compounds [5].
  • Ligand Efficiency: LE increased from 0.23 to 0.38, exceeding fragment-like efficiency thresholds [4] [5].
  • Selectivity: Rigid metal-chelating cores reduced off-target interactions with human P450s (e.g., CYP3A4) [7] [10].

Molecular dynamics simulations confirmed stable coordination bonds with the heme iron (RMSD <1.0 Å), explaining the affinity gains [10]. This approach transforms weakly binding fragments into drug-like leads while conserving synthetic accessibility from commercial nitriles [6] [8].

Table 3: Impact of Metal-Binding Pharmacophores on Lead Properties

ParameterPre-OptimizationPost-OptimizationChange
KD15 μM15 nM1000-fold improvement
Ligand Efficiency (LE)0.230.38+65%
Heavy Atoms2824Reduced complexity
Selectivity (vs. CYP3A4)2-fold>100-foldEnhanced

Concluding Remarks

3-Bromo-4-methoxyphenylacetonitrile exemplifies how strategic retrofragmentation and pharmacophore integration advance antimycobacterial lead design. Its synthetic versatility enables fragment merging for affinity gains, while GE analysis guides minimal scaffold identification. Future work will focus on in vivo validation of optimized leads and fragment library expansion for underexplored P450 targets.

Properties

CAS Number

772-59-8

Product Name

3-Bromo-4-methoxyphenylacetonitrile

IUPAC Name

2-(3-bromo-4-methoxyphenyl)acetonitrile

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

InChI

InChI=1S/C9H8BrNO/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6H,4H2,1H3

InChI Key

OBJKHHRZMIIEOK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC#N)Br

Canonical SMILES

COC1=C(C=C(C=C1)CC#N)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.